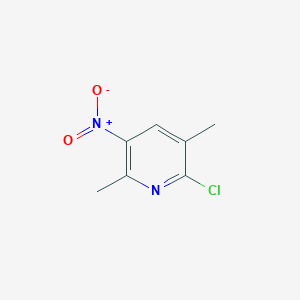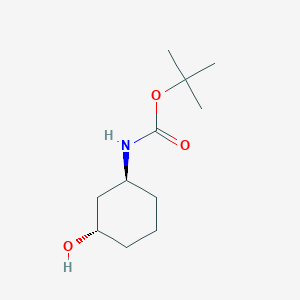
4-(1H-1,2,3-triazol-1-yl)azepane
Übersicht
Beschreibung
“4-(1H-1,2,3-triazol-1-yl)azepane” is a chemical compound with the CAS Number: 1955541-64-6 . It has a molecular weight of 239.15 . The IUPAC name for this compound is this compound dihydrochloride .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H14N4.2ClH/c1-2-8(3-5-9-4-1)12-7-6-10-11-12;;/h6-9H,1-5H2;2*1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature .Wirkmechanismus
Target of Action
The primary target of 4-(1H-1,2,3-triazol-1-yl)azepane is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays a crucial role in the assembly and correct folding of polypeptide chains, preventing the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is essential for cell viability, ATP-dependent folding, and assembling of its client proteins .
Mode of Action
This compound interacts with its target, HSP90, by binding to the N-terminal ATP-binding pocket of HSP90 . This interaction is facilitated by hydrogen bonds and hydrophobic interactions . The binding of the compound to HSP90 inhibits the chaperone’s function, leading to the degradation of client proteins via the ubiquitin-proteasome pathway .
Biochemical Pathways
The inhibition of HSP90 affects various biochemical pathways. Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis . Therefore, the inhibition of HSP90 can potentially disrupt these pathways, leading to anti-tumor effects .
Result of Action
The result of this compound’s action is the inhibition of HSP90, leading to the degradation of client proteins . This can result in significant anti-proliferative activities, particularly in certain cell lines . For instance, one of the compounds exhibited potent anti-proliferative activities in the Capan-1 cell line .
Vorteile Und Einschränkungen Für Laborexperimente
4-(1H-1,2,3-triazol-1-yl)azepane has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also stable under various conditions and can be stored for a long time. However, this compound has some limitations. It is toxic at high concentrations and can cause cell death. It also has poor solubility in water, which can limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for the research of 4-(1H-1,2,3-triazol-1-yl)azepane. One direction is the development of new this compound-based compounds with improved properties and biological activity. Another direction is the study of the mechanism of action of this compound and its interaction with biological targets. The use of this compound in drug discovery and development is also an area of future research. Finally, the development of new methods for the synthesis of this compound and its derivatives is an important direction for future research.
Conclusion:
In conclusion, this compound is a cyclic compound that has been widely used in scientific research due to its unique chemical and biological properties. It has been used as a building block for the synthesis of various compounds, as a ligand for the development of new catalysts, and as a fluorescent probe for the detection of metal ions. This compound has several advantages for lab experiments, including its ease of synthesis and stability. However, it also has some limitations, including its toxicity at high concentrations and poor solubility in water. Future research directions for this compound include the development of new compounds, the study of its mechanism of action, and its use in drug discovery and development.
Wissenschaftliche Forschungsanwendungen
4-(1H-1,2,3-triazol-1-yl)azepane has been widely used in scientific research due to its unique chemical and biological properties. It has been used as a building block for the synthesis of various compounds, including peptides, nucleotides, and carbohydrates. This compound has also been used as a ligand for the development of new catalysts and as a fluorescent probe for the detection of metal ions.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(triazol-1-yl)azepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-2-8(3-5-9-4-1)12-7-6-10-11-12/h6-9H,1-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHGXYHGWKDLIPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)N2C=CN=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




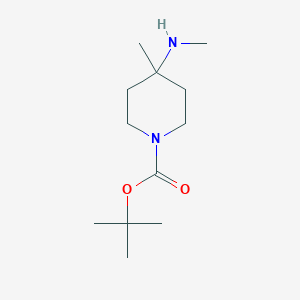
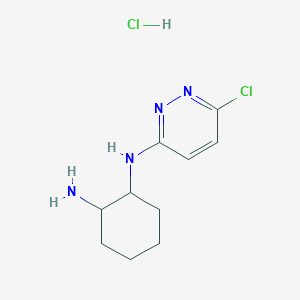


![Tert-butyl 7-chloro-5-oxo-2,3-dihydroimidazo[1,2-C]pyrimidine-1(5H)-carboxylate](/img/structure/B3102639.png)
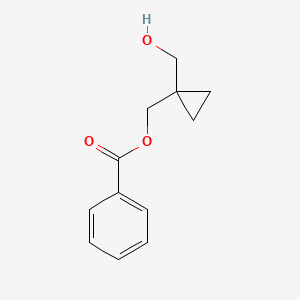
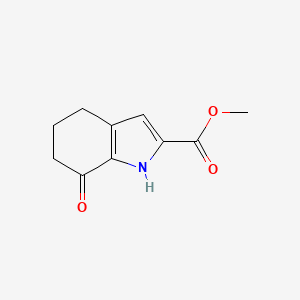

![Imidazo[1,2-a]pyridine, 2-methyl-7-(trifluoromethyl)-](/img/structure/B3102667.png)
![Boronic acid, B-9,9'-spirobi[9H-fluoren]-3-yl-](/img/structure/B3102673.png)
